molecular formula C24H20BrN3O2 B7543864 N-(5-bromo-2-methoxybenzyl)-6-methyl-2-pyridin-3-ylquinoline-4-carboxamide

N-(5-bromo-2-methoxybenzyl)-6-methyl-2-pyridin-3-ylquinoline-4-carboxamide

Cat. No. B7543864
M. Wt: 462.3 g/mol
InChI Key: BOYZTBBMUNRPCZ-UHFFFAOYSA-N
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Description

N-(5-bromo-2-methoxybenzyl)-6-methyl-2-pyridin-3-ylquinoline-4-carboxamide is a compound that belongs to the quinoline family. It has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The exact mechanism of action of N-(5-bromo-2-methoxybenzyl)-6-methyl-2-pyridin-3-ylquinoline-4-carboxamide is not fully understood. However, it is believed to act by inhibiting certain enzymes and proteins that are involved in the development and progression of various diseases. For example, it has been shown to inhibit the activity of certain kinases that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(5-bromo-2-methoxybenzyl)-6-methyl-2-pyridin-3-ylquinoline-4-carboxamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the activity of certain enzymes and proteins, as well as its ability to induce cell death in cancer cells. In vivo studies have shown that it can reduce tumor growth and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(5-bromo-2-methoxybenzyl)-6-methyl-2-pyridin-3-ylquinoline-4-carboxamide is its versatility in scientific research. It can be used in a variety of experimental settings, including cell culture studies, animal models, and biochemical assays. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental systems.

Future Directions

There are many potential future directions for research on N-(5-bromo-2-methoxybenzyl)-6-methyl-2-pyridin-3-ylquinoline-4-carboxamide. One area of interest is the development of more efficient synthesis methods for this compound. Another area of interest is the investigation of its potential as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets.

Synthesis Methods

The synthesis of N-(5-bromo-2-methoxybenzyl)-6-methyl-2-pyridin-3-ylquinoline-4-carboxamide involves a series of chemical reactions. The starting material is 6-methyl-2-pyridin-3-ylquinoline-4-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(5-bromo-2-methoxybenzyl)amine to form the desired product.

Scientific Research Applications

N-(5-bromo-2-methoxybenzyl)-6-methyl-2-pyridin-3-ylquinoline-4-carboxamide has been studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In biochemistry, it has been used as a tool to study the function of certain proteins and enzymes. In pharmacology, it has been studied for its effects on various biological systems, including the nervous system and the immune system.

properties

IUPAC Name

N-[(5-bromo-2-methoxyphenyl)methyl]-6-methyl-2-pyridin-3-ylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrN3O2/c1-15-5-7-21-19(10-15)20(12-22(28-21)16-4-3-9-26-13-16)24(29)27-14-17-11-18(25)6-8-23(17)30-2/h3-13H,14H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYZTBBMUNRPCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)NCC3=C(C=CC(=C3)Br)OC)C4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-Bromo-2-methoxyphenyl)methyl]-6-methyl-2-(pyridin-3-YL)quinoline-4-carboxamide

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